4-Bromo-5-methoxy-2-methylpyridine hydrochloride
Overview
Description
4-Bromo-5-methoxy-2-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-methylpyridine hydrochloride typically involves the bromination of 5-methoxy-2-methylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
4-Bromo-5-methoxy-2-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-2-methylpyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methoxy-2-methylpyridine
- 2-Bromo-5-methoxypyridine
- 4-Bromo-2-methylpyridine
Comparison
4-Bromo-5-methoxy-2-methylpyridine hydrochloride is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the methoxy group at the 5-position can influence the compound’s electron density and steric hindrance, affecting its reactivity in substitution and other chemical reactions .
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-5-3-6(8)7(10-2)4-9-5;/h3-4H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQDRWRZNUQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-78-7 | |
Record name | 4-bromo-5-methoxy-2-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.